(S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a methyl group, and a fluorine atom attached to a benzoic acid moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the benzoic acid derivative:
Introduction of the amino group: The amino group is introduced via nucleophilic substitution, often using an amine source such as ammonia or an amine derivative.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield various amine derivatives.
Scientific Research Applications
(S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group may form hydrogen bonds or ionic interactions with the target, while the fluorine atom may enhance binding affinity through hydrophobic interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
- (S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline hydrochloride
- 2-Amino-2-methyl-1-propanol
Uniqueness
(S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the benzoic acid ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
3-[(1S)-1-amino-2-methylpropyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-6(2)10(13)8-5-7(11(14)15)3-4-9(8)12/h3-6,10H,13H2,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
MZCPNCODRHJANN-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=C(C=CC(=C1)C(=O)O)F)N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)C(=O)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.